molecular formula C21H22N3O3- B12336067 6-[4-[hydroxy(oxido)amino]phenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

6-[4-[hydroxy(oxido)amino]phenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

Cat. No.: B12336067
M. Wt: 364.4 g/mol
InChI Key: BDWGHWXLDIEEFN-UHFFFAOYSA-N
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Description

11-(4-(Hydroxy(oxido)amino)phenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines. This compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepine core with various functional groups attached. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-(Hydroxy(oxido)amino)phenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of aminobenzophenones with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency, scalability, and safety . These methods allow for the precise control of reaction parameters and can be easily adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

11-(4-(Hydroxy(oxido)amino)phenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the dibenzo[b,e][1,4]diazepine core.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or nitro derivatives, while reduction reactions can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-(4-(Hydroxy(oxido)amino)phenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart from these similar compounds is its unique functional groups and potential for diverse chemical modifications. These structural differences may confer distinct pharmacological properties and therapeutic potential .

Properties

Molecular Formula

C21H22N3O3-

Molecular Weight

364.4 g/mol

IUPAC Name

6-[4-[hydroxy(oxido)amino]phenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C21H22N3O3/c1-21(2)11-17-19(18(25)12-21)20(13-7-9-14(10-8-13)24(26)27)23-16-6-4-3-5-15(16)22-17/h3-10,20,22-23,26H,11-12H2,1-2H3/q-1

InChI Key

BDWGHWXLDIEEFN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)N(O)[O-])C(=O)C1)C

Origin of Product

United States

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